3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol
Description
3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol is a tertiary amino alcohol featuring a 5-methylthiophen-3-yl substituent attached to a propan-1-ol backbone modified with dimethyl and amino groups at the C2 and C3 positions, respectively. Its molecular formula is C₁₁H₁₉NOS (calculated based on structural analysis), with a molecular weight of 213.34 g/mol. Applications remain speculative but may align with structurally related compounds in pharmaceuticals (e.g., intermediates for bioactive molecules) or specialty chemicals .
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-7-4-8(5-13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3 |
InChI Key |
PVIXBECDKGFXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(C(C)(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol typically involves the reaction of 5-methylthiophene-3-carbaldehyde with a suitable amine and a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets, such as receptors and enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Molecular Formula: C₇H₁₇NO
- Molecular Weight : 131.22 g/mol
- Key Differences: Replaces the thiophene ring with a diethylamino group, increasing lipophilicity.
- Properties : Higher volatility (lower molecular weight) and likely enhanced solubility in organic solvents compared to the target compound.
- Applications : Used industrially as a surfactant or corrosion inhibitor.
- Safety : Classified as an irritant, requiring handling precautions .
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Molecular Formula: C₈H₁₃NOS
- Molecular Weight : 171.26 g/mol
- Key Differences: Thiophene substituent at position 2 (vs. 3 in the target compound) and a methylamino group (vs. primary amino).
- Properties : Reduced steric hindrance due to lack of dimethyl groups; electronic effects from thiophene position may alter reactivity.
- Applications : Pharmaceutical intermediate, particularly in dopamine receptor ligands .
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.27 g/mol
- Key Differences : Replaces thiophene with a 3-tolyl group, enhancing aromatic π-π interactions.
- Properties : Lower polarity; widely used in fragrances due to stability and mild odor.
- Applications : Regulated by IFRA for use in cosmetics and perfumes at specified concentrations .
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol
- Molecular Formula: C₁₀H₁₄BrNO₂
- Molecular Weight : 276.13 g/mol
- Key Differences : Bromo-methoxyphenyl substituent introduces halogen and ether functionalities.
- Applications : Pharmaceutical intermediate, possibly in antiviral or anticancer agents .
Comparative Data Table
Key Research Findings
- Amino Group Effects: Primary amino groups (as in the target compound) generally exhibit higher reactivity in Schiff base formation or salt generation compared to methylamino or diethylamino derivatives .
- Safety Profiles: While the target compound lacks explicit safety data, structural relatives like 3-(diethylamino)-2,2-dimethyl-propan-1-ol and brominated phenylpropanols emphasize the need for rigorous toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
